molecular formula C14H18F3N3O B5727483 N-(1-methyl-4-piperidinyl)-N'-[3-(trifluoromethyl)phenyl]urea

N-(1-methyl-4-piperidinyl)-N'-[3-(trifluoromethyl)phenyl]urea

Cat. No. B5727483
M. Wt: 301.31 g/mol
InChI Key: ADASFTJHDXZSCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-methyl-4-piperidinyl)-N'-[3-(trifluoromethyl)phenyl]urea, commonly known as MPPT, is a chemical compound that has garnered attention in the scientific community due to its potential applications in research. MPPT is classified as a selective inhibitor of a specific enzyme, making it a valuable tool for studying the role of this enzyme in various biological processes. In

Mechanism of Action

MPPT works by selectively inhibiting the enzyme responsible for regulating ion channels in the brain. This enzyme, known as the Kv1.3 channel, plays a crucial role in the regulation of potassium ion channels. By inhibiting this enzyme, MPPT can affect the activity of potassium channels, leading to changes in membrane potential and cellular excitability.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPPT are complex and depend on the specific biological system being studied. However, studies have shown that MPPT can affect the activity of potassium channels, leading to changes in membrane potential and cellular excitability. These effects can have a wide range of physiological consequences, including changes in synaptic plasticity, learning, and memory.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MPPT in lab experiments is its selectivity for the Kv1.3 channel. This selectivity allows researchers to study the effects of ion channel regulation on specific biological processes without affecting other potassium channels. However, there are also limitations to using MPPT in lab experiments. For example, the complex synthesis method and high cost of MPPT can make it difficult for some researchers to obtain and use in their experiments.

Future Directions

There are several future directions for research on MPPT. One potential area of research is the development of more efficient synthesis methods for MPPT. Another area of research is the identification of other biological systems that may be affected by MPPT. Finally, researchers may explore the potential therapeutic applications of MPPT in the treatment of neurological disorders that involve ion channel dysregulation.
Conclusion:
In conclusion, MPPT is a valuable research tool for studying the role of ion channels in various biological processes. Its selectivity for the Kv1.3 channel makes it a powerful tool for exploring the effects of ion channel regulation on physiological processes. While there are limitations to using MPPT in lab experiments, its potential applications in research and therapeutic settings make it an important area of study for the scientific community.

Synthesis Methods

The synthesis of MPPT involves several steps. The first step is the preparation of 3-(trifluoromethyl)aniline, which is then reacted with phosgene to form the corresponding isocyanate. The isocyanate is then reacted with 1-methyl-4-piperidinamine to form the final product, MPPT. The synthesis of MPPT is a complex process that requires careful handling and expertise in organic chemistry.

Scientific Research Applications

MPPT is commonly used as a research tool to study the role of a specific enzyme in various biological processes. This enzyme, which is selectively inhibited by MPPT, is involved in the regulation of ion channels in the brain. By inhibiting this enzyme, researchers can study the effects of ion channel regulation on various physiological processes, including learning and memory.

properties

IUPAC Name

1-(1-methylpiperidin-4-yl)-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3N3O/c1-20-7-5-11(6-8-20)18-13(21)19-12-4-2-3-10(9-12)14(15,16)17/h2-4,9,11H,5-8H2,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADASFTJHDXZSCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Methylpiperidin-4-yl)-3-[3-(trifluoromethyl)phenyl]urea

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